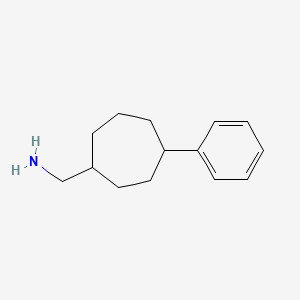

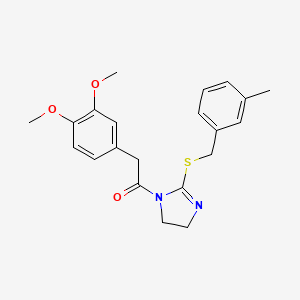

![molecular formula C11H16N4O5 B2545161 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 346704-14-1](/img/structure/B2545161.png)

1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol” is a chemical compound with the CAS Number: 346704-14-1 . It has a molecular weight of 284.27 .

Molecular Structure Analysis

The IUPAC name of this compound is 1-{[2-(2,4-dinitroanilino)ethyl]amino}-2-propanol . The InChI code is 1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .Scientific Research Applications

Conformational Analysis

A study by Nitek et al. (2020) focuses on the conformational analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. The crystal structures of these compounds were characterized, revealing insights into the conformations of the amine fragments and their interactions in different environments, which can be related to the compound (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Ligand Synthesis and Complex Formation

Research by Keypour et al. (2015) involves the synthesis of various amines, including those with structural similarities to 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol. These amines were used to form Cu(II) complexes, demonstrating the potential for this compound in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Fluorescence Quenching

Dumitraş Huţanu and Pintilie (2013) explored the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, which is structurally related to the compound of interest. This research sheds light on the potential use of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol in studies related to fluorescence quenching (Dumitraş Huţanu & Pintilie, 2013).

Peptide Synthesis

Acedo, Albericio, and Eritja (1992) discussed the development of the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids. This study provides a basis for understanding how derivatives of 2,4-dinitrophenol can be useful in peptide synthesis (Acedo, Albericio, & Eritja, 1992).

Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1983) synthesized a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, examining their potential as beta-adrenoceptor blocking agents. Their research could provide insight into the potential pharmacological applications of similar compounds, like 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).

Antimicrobial Agents

Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. The structural similarities between this compound and 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol could indicate similar applications in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).

DNA Cross-Linking Agents

Xue et al. (2016) designed and synthesized a class of diazeniumdiolate-based DNA cross-linking agents. These compounds, including O2-(2,4-dinitrophenyl)-1-[N,N-bis(2-substituted ethyl)amino]diazen-1-ium-1,2-diolates, highlight the potential of dinitrophenyl derivatives in the study of DNA damage and cancer research (Xue, Wu, Luo, Gong, Huang, Shen, Zhang, Zhang, & Huang, 2016).

Safety and Hazards

properties

IUPAC Name |

1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPHZEOVTROAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

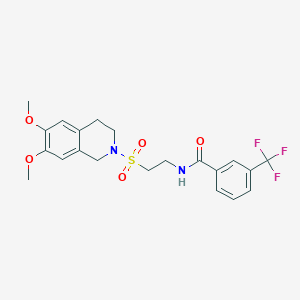

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)

![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)

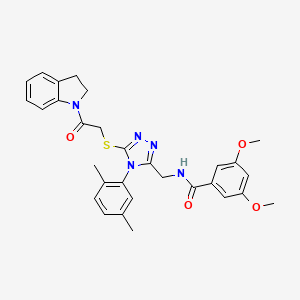

![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)

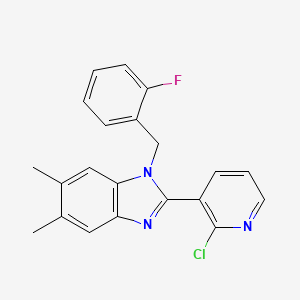

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2545091.png)

![3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2545092.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545096.png)

![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)